1-{3-FLUORO-4-[4-(2-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}PROPAN-1-ONE
Description
The compound 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one (IUPAC name) is a fluorinated aromatic ketone featuring a propan-1-one moiety attached to a 3-fluoro-4-substituted phenyl ring. The substituent at the 4-position is a piperazine ring acylated with a 2-fluorobenzoyl group. This structure combines electron-withdrawing fluorine atoms with a piperazine scaffold, a motif frequently observed in pharmaceuticals targeting neurological receptors (e.g., antipsychotics) due to piperazine’s ability to modulate ligand-receptor interactions .
Properties
IUPAC Name |
1-[3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O2/c1-2-19(25)14-7-8-18(17(22)13-14)23-9-11-24(12-10-23)20(26)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFYBQKTTCKESH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346113 | |
| Record name | ST037842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5930-99-4 | |
| Record name | ST037842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3-fluoro-4-nitrobenzoyl chloride with piperazine, followed by reduction and subsequent acylation with 2-fluorobenzoyl chloride . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{3-Fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-{3-fluoro-4-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl}propan-1-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and piperazine ring play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Urea Derivatives ()
A series of urea derivatives (compounds 11a–11o) shares structural similarities with the target compound, particularly in their piperazine-containing scaffolds. However, these analogues replace the propanone group with a urea linkage and incorporate a thiazolyl-phenyl moiety. Key differences include:
Key Observations :
Comparison with BIA (1-(3,4-Dihydroxy-5-Nitrophenyl)-3-{4-[3-(Trifluoromethyl)Phenyl]Piperazin-1-Yl}Propan-1-One) ()
The compound BIA (C₂₀H₂₀F₃N₃O₅) shares the propan-1-one core and piperazine ring but differs in aromatic substitution patterns:
Table 2: Physicochemical Comparison with BIA
| Parameter | Target Compound | BIA |
|---|---|---|
| Aromatic Substituents | 3-Fluoro, 4-(2-fluorobenzoyl) | 3,4-Dihydroxy-5-nitro, 3-CF₃ |
| Functional Groups | Propanone, Piperazine, Benzoyl | Propanone, Piperazine, Nitro, Hydroxyl |
| Molecular Weight (g/mol) | ~374.4 (estimated) | 487.39 |
| Polarity | Moderate (fluorine, benzoyl) | High (nitro, hydroxyl) |
Key Observations :
- The target compound’s fluorine substituents balance lipophilicity and polarity.
Computational and Crystallographic Context ()
For example:
- Electrostatic Potential: The fluorobenzoyl group in the target compound may create distinct electron-deficient regions compared to BIA’s nitro-hydroxyl system, influencing binding to targets like kinases or GPCRs .
- Structural Determination : The use of SHELX and CCP4 in resolving analogous compounds highlights the importance of crystallography in validating piperazine-containing structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
